molecular formula C7H10BrF B14534061 7-Bromo-7-fluorobicyclo[4.1.0]heptane CAS No. 62360-62-7

7-Bromo-7-fluorobicyclo[4.1.0]heptane

Cat. No.: B14534061
CAS No.: 62360-62-7
M. Wt: 193.06 g/mol
InChI Key: JDDNYAJUBZFGDH-UHFFFAOYSA-N
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Description

7-Bromo-7-fluorobicyclo[410]heptane is a bicyclic compound characterized by the presence of bromine and fluorine atoms attached to the same carbon in a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 7-bromo-7-fluorobicyclo[4.1.0]heptane involves the reaction of 7-bromo-7-chlorobicyclo[4.1.0]heptane with activated magnesium in tetrahydrofuran (THF) at low temperatures ranging from -50°C to -40°C . This reaction yields 7-bromobicyclo[4.1.0]heptane along with 7-chloro- and 7-fluorobicyclo[4.1.0]heptane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving activated magnesium in THF could potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-7-fluorobicyclo[4.1.0]heptane undergoes various types of chemical reactions, including hydrogenolysis and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-7-fluorobicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-7-fluorobicyclo[4.1.0]heptane involves the selective cleavage of the cyclopropane ring and the C-Br bond under specific reaction conditions. The presence of halogens influences the regioselectivity of the reactions, leading to the formation of specific products . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and catalysts used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-7-fluorobicyclo[4.1.0]heptane is unique due to the presence of both bromine and fluorine atoms on the same carbon, which imparts distinct chemical reactivity and selectivity in various reactions. This makes it a valuable compound for studying the effects of halogen substitution on the reactivity and stability of bicyclic systems.

Properties

CAS No.

62360-62-7

Molecular Formula

C7H10BrF

Molecular Weight

193.06 g/mol

IUPAC Name

7-bromo-7-fluorobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10BrF/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2

InChI Key

JDDNYAJUBZFGDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(F)Br

Origin of Product

United States

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